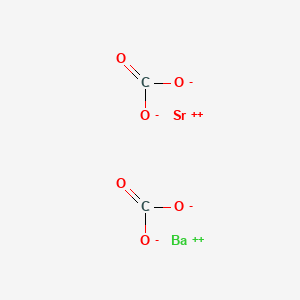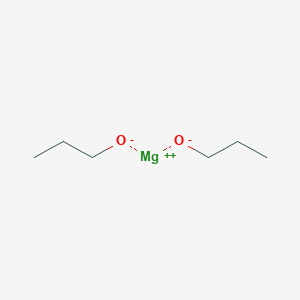
Magnesium n-propoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium n-propoxide is an organometallic compound with the chemical formula C6H14MgO2. It is a white, hygroscopic solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a catalyst or reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Magnesium n-propoxide can be synthesized through the reaction of magnesium with n-propanol. The process typically involves heating magnesium turnings in n-propanol under reflux conditions until the reaction is complete. The reaction can be represented as follows: [ \text{Mg} + 2 \text{C3H7OH} \rightarrow \text{Mg(OCH2CH2CH3)2} + \text{H2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium methoxide as an intermediate. Magnesium methoxide is first synthesized by reacting magnesium with methanol. The resulting magnesium methoxide is then reacted with n-propanol to yield this compound .
化学反応の分析
Types of Reactions: Magnesium n-propoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form alkoxides.
Hydrolysis: It reacts with water to form magnesium hydroxide and n-propanol.
Alcoholysis: It can react with other alcohols to form different magnesium alkoxides.
Common Reagents and Conditions:
Halides: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Alcohols: Used in alcoholysis reactions.
Major Products Formed:
Magnesium Hydroxide: Formed during hydrolysis.
Different Magnesium Alkoxides: Formed during alcoholysis.
科学的研究の応用
Magnesium n-propoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and delivery.
Industry: Employed in the production of coatings, ceramics, and other materials
作用機序
The mechanism by which magnesium n-propoxide exerts its effects involves its ability to act as a Lewis base. It can donate electron pairs to electrophilic species, facilitating various chemical reactions. The compound’s reactivity is attributed to the presence of the magnesium-oxygen bond, which can interact with other molecules to form new products .
類似化合物との比較
Magnesium Methoxide: Similar in structure but uses methanol instead of n-propanol.
Magnesium Ethoxide: Uses ethanol instead of n-propanol.
Magnesium Butoxide: Uses butanol instead of n-propanol
Uniqueness: Magnesium n-propoxide is unique due to its specific reactivity with n-propanol, which can lead to different reaction pathways and products compared to its analogs. Its specific applications in organic synthesis and industrial processes also set it apart from other magnesium alkoxides.
特性
分子式 |
C6H14MgO2 |
|---|---|
分子量 |
142.48 g/mol |
IUPAC名 |
magnesium;propan-1-olate |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChIキー |
WNJYXPXGUGOGBO-UHFFFAOYSA-N |
正規SMILES |
CCC[O-].CCC[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


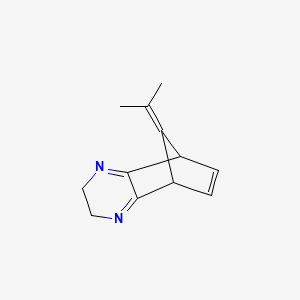
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

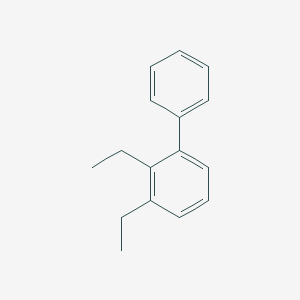
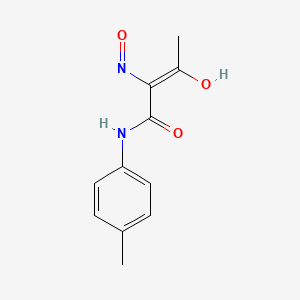
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
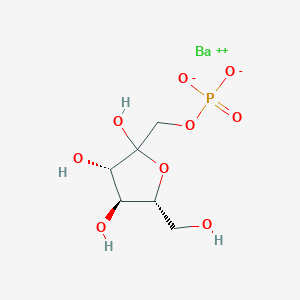
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
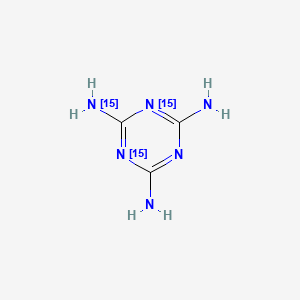
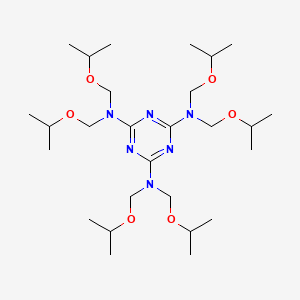

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
